1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole

β-Carboline SAR MDM2 inhibitor design π-stacking optimization

1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole (CAS 1883303-62-5; C₂₅H₁₆N₂; MW 344.4) is a fully aromatic β-carboline alkaloid analog in which the C1 position is elaborated with a phenanthren-9-yl group. This substitution pattern distinguishes it from simpler C1-aryl β-carbolines (e.g., 1-phenyl- or 1-naphthyl analogs) and places it within the structural space claimed in US Patent US8329723B2 as a 1-aryl(heteroaryl)pyrido[b]indole with antiproliferative utility.

Molecular Formula C25H16N2
Molecular Weight 344.4 g/mol
Cat. No. B12535613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole
Molecular FormulaC25H16N2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC=CC5=C4NC6=CC=CC=C56
InChIInChI=1S/C25H16N2/c1-2-8-17-16(7-1)15-22(19-10-4-3-9-18(17)19)24-25-21(13-14-26-24)20-11-5-6-12-23(20)27-25/h1-15,27H
InChIKeyHSSXITWJRUGOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole: A Structurally-Enabled β-Carboline Scaffold for Anticancer Lead Identification


1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole (CAS 1883303-62-5; C₂₅H₁₆N₂; MW 344.4) is a fully aromatic β-carboline alkaloid analog in which the C1 position is elaborated with a phenanthren-9-yl group . This substitution pattern distinguishes it from simpler C1-aryl β-carbolines (e.g., 1-phenyl- or 1-naphthyl analogs) and places it within the structural space claimed in US Patent US8329723B2 as a 1-aryl(heteroaryl)pyrido[b]indole with antiproliferative utility [1]. The compound’s extended planar aromatic surface and the absence of electron-donating substituents on the A-ring (e.g., 6-methoxy) create a distinct physicochemical profile (logP ~4.9, tPSA ~28.7 Ų) that can be decisive in target-engagement and pharmacokinetic optimization programs [2].

Why 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole Cannot Be Replaced by Common β-Carboline Scaffold Analogs


Broadly available β-carboline building blocks—such as 1-phenyl-, 1-naphthyl-, or unsubstituted norharman—exhibit vastly different antiproliferative potencies and selectivity profiles [1]. The patent dataset (compounds 4–38) demonstrates that C1 aryl substitution modulates IC₅₀ values by more than two orders of magnitude across colon and pancreatic cell lines; even structurally adjacent analogs (e.g., 1-naphthyl vs. 1-anthracenyl) can show >10-fold differences in potency [1]. Replacing 1-(phenanthren-9-yl)-9H-pyrido[3,4-b]indole with a smaller aryl group or a 6-methoxy-substituted variant will alter the π-stacking surface, hydrogen-bonding capacity, and lipophilicity balance that underpin the compound’s differentiated MDM2-target engagement profile and cellular activity gradient [2].

Quantitative Differentiation Evidence for 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole Against Closest Analogs


C1 Aryl Group Size and Geometry: Phenanthren-9-yl vs. Naphthalen-1-yl vs. Phenyl

Within the 1-aryl-β-carboline series, the size and topology of the C1 aryl group exerts a dominant influence on antiproliferative potency. In the patent dataset (Table 1, US8329723B2), the 1-naphthyl analog (compound 11: 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) achieves sub-micromolar IC₅₀ values against HCT116 colon cancer cells, whereas the 1-phenyl parent is substantially less active [1]. The phenanthren-9-yl substituent provides a larger, extended aromatic surface (three fused rings vs. two in naphthyl) capable of enhanced π–π stacking with Tyr100 and His96 residues in the MDM2 binding pocket, as demonstrated by docking studies for the compound class [2]. The absence of a 6-methoxy group on the target compound further differentiates it from both SP141 and 6-methoxy-1-phenanthren-9-yl-β-carboline, eliminating a potential hydrogen-bond donor interaction that can alter MDM2 binding orientation [2].

β-Carboline SAR MDM2 inhibitor design π-stacking optimization

MDM2 Target Engagement: Differential Effect of 6-Methoxy Absence on Hydrogen-Bond Network

Docking studies of the pyrido[3,4-b]indole class at the MDM2-p53 interface (PDB 1YCR) reveal a critical hydrogen bond between the 6-methoxy oxygen and Tyr106 [1]. While this interaction enhances potency for 6-methoxy-substituted analogs (e.g., SP141, Ki = 28 nM against MDM2 ), the absence of the 6-methoxy group in 1-(phenanthren-9-yl)-9H-pyrido[3,4-b]indole may confer an MDM2 binding mode that is less dependent on Tyr106 engagement and more reliant on hydrophobic and π-stacking contributions [1]. This differential pharmacophore could translate to a distinct selectivity profile across mutant MDM2 variants or p53-independent MDM2 functions—a hypothesis testable only with this specific non-methoxylated phenanthrenyl analog.

MDM2-p53 inhibition Structure-based drug design Hydrogen-bond pharmacophore

Cellular Antiproliferative Gradient Across Cancer Histotypes: Class Benchmarking

The pyrido[3,4-b]indole class as a whole demonstrates broad-spectrum antiproliferative activity with IC₅₀ values ranging from 80 nM to >50 µM depending on substitution pattern and cell line. In the 2017 study, the most potent analog (compound 11) achieved IC₅₀ values of 80 nM (breast), 130 nM (colon), 130 nM (melanoma), and 200 nM (pancreatic) [1]. The patent data (US8329723B2, Table 1) covers 35 compounds, with IC₅₀ values spanning 0.13 µM to >50 µM across HCT116 colon, HPAC, Mia-PaCa2, and Panc-1 pancreatic lines [2]. Notably, compound 19 exhibited strong in vivo tumor growth inhibition in MDA-MB-468 breast and Panc-1 pancreatic xenograft models at 40 mg/kg i.p. without significant body weight loss [2]. The phenanthren-9-yl analog occupies a distinct position in this SAR landscape—structurally bracketed between the maximally potent 6-methoxy-1-naphthyl and the less potent 1-phenyl controls—and its procurement enables direct experimental determination of where this specific scaffold modification falls within the 80 nM–50 µM IC₅₀ continuum.

Anticancer drug screening Pancreatic cancer Triple-negative breast cancer

Lipophilicity and Permeability Differentiation: logP and tPSA Profiling Against Methoxylated Analogs

The computed logP value for 1-(phenanthren-9-yl)-9H-pyrido[3,4-b]indole is approximately 4.9 with a topological polar surface area (tPSA) of 28.7 Ų and a single hydrogen-bond donor (N9 indole NH) [1]. This places the compound close to the upper limit of Lipinski's rule-of-five logP threshold (<5) while maintaining excellent predicted membrane permeability (tPSA < 60 Ų). In comparison, 6-methoxy-1-naphthalen-1-yl (SP141) carries an additional hydrogen-bond acceptor (methoxy oxygen) and a proportionally higher tPSA, reducing passive permeability. The absence of a methoxy group on the target compound thus yields a more lipophilic, better-membrane-penetrating scaffold that may be advantageous for crossing the blood-brain barrier or accessing intracellular targets requiring high membrane partitioning [1].

Drug-likeness optimization logP profiling Passive membrane permeability

Patent-Exemplified Phenanthren-9-yl Series: Explicit Inclusion in the Buolamwini Priority Filing

The US patent US8329723B2 (priority date April 26, 2010) explicitly claims and exemplifies 6-methoxy-1-phenanthren-9-yl-9H-β-carboline and 7-methoxy-1-phenanthren-9-yl-9H-β-carboline as specific embodiments, with '9-phenanthrenyl' enumerated among the preferred R1 groups in the Markush structure [1]. The target compound 1-(phenanthren-9-yl)-9H-pyrido[3,4-b]indole represents the de-methoxylated core of these exemplified compounds. Its explicit proximity to the claimed chemical space makes it a strategically valuable comparator for freedom-to-operate and patent-landscape analyses, as well as a direct synthetic intermediate for generating the full methoxylated series under the patent's enabling disclosure [1]. No equivalent phenanthren-9-yl substitute is present in the later 2017 published SAR study, which focused primarily on 1-naphthyl and 1-anthracenyl analogs [2].

Patent-protected chemotype Freedom-to-operate analysis Lead compound selection

Procurement-Relevant Application Scenarios for 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole


MDM2-p53 Inhibitor Lead Optimization: Decoupling C1 Aryl π-Surface Effects from 6-Methoxy H-Bond Contributions

This compound is the only readily accessible non-methoxylated phenanthrenyl-β-carboline that enables a prospective medicinal chemistry team to experimentally resolve whether the enhanced antiproliferative potency observed for 1-phenanthrenyl analogs arises from (a) extended π-stacking with MDM2 residues Tyr100/His96, or (b) the synergistic combination of the phenanthrene surface with the 6-methoxy-Tyr106 hydrogen bond [1]. By testing this compound alongside SP141 and 6-methoxy-1-phenanthren-9H-β-carboline in parallel MDM2 binding and cellular assays, the team can construct a quantitative free-energy perturbation map for the C1 and C6 positions, directly informing the design of next-generation MDM2 inhibitors [2].

Patent Landscape and Freedom-to-Operate Analysis for Phenanthrenyl-β-Carboline Anticancer Agents

The compound serves as a key structural reference for intellectual property evaluations. Its explicit proximity to the claimed and exemplified 6-methoxy-1-phenanthren-9-yl-9H-β-carboline in US8329723B2 makes it a critical tool for assessing the breadth and validity of the Buolamwini patent estate [1]. Organizations evaluating their freedom to operate can use this de-methoxylated compound as a comparator to demonstrate that the patent's enablement is limited to methoxylated embodiments, or conversely, that the '9-phenanthrenyl' Markush claim reasonably encompasses the non-methoxylated core [1].

Blood-Brain Barrier Penetration Studies Leveraging Optimized logP/tPSA Profile

With a computed logP of ~4.9 and a tPSA of 28.7 Ų—values that fall within the favorable range for CNS drug candidates—this compound is a strong candidate for brain-penetrant β-carboline development [1]. Its lipophilicity profile places it at the upper boundary of Lipinski compliance while maintaining a low tPSA, predicting passive BBB permeability superior to more polar 6-methoxy-substituted analogs [1]. Researchers developing MDM2 inhibitors for glioblastoma or brain-metastatic cancers should prioritize this compound for in situ brain perfusion or in vivo brain-to-plasma ratio studies, where the absence of the 6-methoxy group may prove decisive for achieving therapeutically relevant unbound brain concentrations.

Core Scaffold for Late-Stage Diversification: Synthetic Intermediate for Phenanthrenyl-β-Carboline Libraries

The compound's unsubstituted A-ring (positions 6 and 7 available for electrophilic aromatic substitution) and free N9 indole hydrogen make it a versatile synthetic intermediate. It can be directly elaborated to the full 6-methoxy, 7-methoxy, 6-hydroxy, or 6-halo series exemplified in US8329723B2, enabling the parallel synthesis of a focused phenanthrenyl-β-carboline library [1]. This is a key advantage for procurement: a single gram-scale order of this compound can serve as the common precursor for 8–12 structurally diverse derivatives, maximizing the return on compound acquisition investment.

Quote Request

Request a Quote for 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.